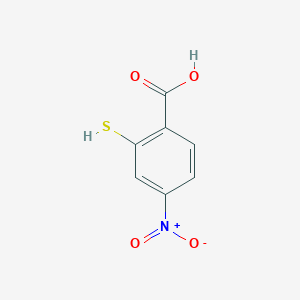

4-Nitro-2-sulfanylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-7(10)5-2-1-4(8(11)12)3-6(5)13/h1-3,13H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABGGBBWFAJWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Nitro 2 Sulfanylbenzoic Acid and Its Structural Analogues

Retrosynthetic Analysis and Strategic Precursor Selection for 4-Nitro-2-sulfanylbenzoic acid

Retrosynthetic analysis of this compound suggests two primary disconnection approaches, which in turn dictate the selection of strategic precursors.

C-N Bond Disconnection: The first approach involves the disconnection of the carbon-nitrogen bond of the nitro group. This pathway identifies 2-sulfanylbenzoic acid (thiosalicylic acid) as the key precursor. The forward synthesis would then require a regioselective nitration of the thiosalicylic acid scaffold. This strategy's success hinges on controlling the position of the incoming nitro group on a ring already bearing an activating ortho, para-directing sulfanyl (B85325) group and a deactivating meta-directing carboxyl group.

C-S Bond Disconnection: A second, often more controlled, approach is the disconnection of the carbon-sulfur bond. This retrosynthetic route points towards a 4-nitrobenzoic acid derivative as the precursor. A common strategy involves using 2-amino-4-nitrobenzoic acid. In the forward synthesis, the amino group can be converted into a diazonium salt, which is then displaced by a sulfur-containing nucleophile to introduce the sulfanyl functionality. This multi-step process generally offers superior regiochemical control compared to direct nitration.

Classical and Modern Approaches to the Synthesis of Nitro- and Sulfanyl-Substituted Benzoic Acids

The synthesis of this compound can be achieved through various classical and modern methods, each with distinct advantages and challenges.

Nitration Strategies for Mercaptobenzoic Acid Scaffolds

The direct nitration of 2-mercaptobenzoic acid (thiosalicylic acid) presents a significant challenge in regioselectivity. The sulfanyl (-SH) group is an activating, ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating, meta-director. The combined influence of these groups complicates the selective introduction of a nitro group at the C-4 position. Analogous reactions, such as the nitration of salicylic acid, often result in a mixture of isomers, primarily the 5-nitro and 3-nitro products, necessitating complex separation procedures. tandfonline.com Typical nitrating agents include nitric acid in the presence of sulfuric acid, though these harsh conditions can lead to oxidation of the sensitive sulfanyl group and other side reactions. tandfonline.com

Introduction of Sulfanyl Functionality onto Nitrobenzoic Acid Precursors

A more controlled and widely used strategy involves building the molecule by first establishing the nitro and carboxyl groups, followed by the introduction of the sulfanyl moiety. This method typically begins with a readily available precursor like 4-nitrotoluene.

Oxidation: The methyl group of 4-nitrotoluene is oxidized to a carboxylic acid to form 4-nitrobenzoic acid. Classical methods employ strong oxidants like sodium dichromate in sulfuric acid. orgsyn.org Modern, greener approaches may utilize catalytic oxidation. chemicalbook.com

Functional Group Interconversion: To introduce the sulfanyl group at the 2-position, further functionalization is required. A common pathway involves the reduction of a nitro group to an amine, followed by diazotization. For instance, the synthesis of thiosalicylic acid from anthranilic acid utilizes diazotization followed by reaction with a sulfide or disulfide source. orgsyn.orgwikipedia.org A similar sequence starting from 2-amino-4-nitrobenzoic acid would be a viable, regiocontrolled route to the target compound.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of aromatic compounds to minimize environmental impact. pnas.org This involves developing catalyst-assisted reactions, using safer solvents, and improving atom economy. nih.gov For instance, hazardous oxidants like chromates can be replaced with cleaner catalytic systems. mdpi.com The use of water as a solvent, where possible, and the development of energy-efficient processes, such as microwave-assisted synthesis, are key areas of focus. nih.govwjpmr.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Key Transformations

| Transformation | Conventional Method | Green Alternative | Principle |

|---|---|---|---|

| Oxidation of Toluene Derivative | Stoichiometric Na₂Cr₂O₇/H₂SO₄ orgsyn.org | Catalytic oxidation with O₂ or H₂O₂ mdpi.com | Use of catalytic reagents, waste prevention |

| Nitration | Concentrated HNO₃/H₂SO₄ tandfonline.com | Photochemical nitration, solid acid catalysts scispace.com | Use of safer reaction conditions, avoiding harsh acids |

| Solvent Choice | Volatile organic compounds (VOCs) | Water, supercritical CO₂, ionic liquids pnas.org | Use of safer solvents and auxiliaries |

Chemo- and Regioselective Considerations in Aromatic Functionalization

Chemoselectivity and regioselectivity are paramount in the synthesis of polysubstituted aromatic compounds like this compound. study.com Regioselectivity, or the control over the position of substitution, is dictated by the electronic properties of the substituents already present on the aromatic ring. durgapurgovtcollege.ac.in

In the electrophilic nitration of thiosalicylic acid, the outcome is governed by the directing effects of the -SH and -COOH groups. The sulfanyl group is strongly activating and directs incoming electrophiles to the ortho and para positions. The carboxyl group is deactivating and directs to the meta position. The activating ortho, para-director generally dominates, leading to substitution primarily at the positions para (C-4) and ortho (C-6) to the sulfanyl group. libretexts.org This results in a mixture of 4-nitro and 6-nitro isomers, making this route challenging for producing a single, pure product.

To overcome these challenges, synthetic chemists may employ blocking groups. A reversible substituent, such as a sulfonyl group (-SO₃H), can be temporarily installed at a reactive position (e.g., the para-position) to direct a subsequent reaction to another site. The blocking group is then removed in a later step. masterorganicchemistry.com

Table 2: Directing Effects of Relevant Substituents in Electrophilic Aromatic Substitution

| Substituent | Group Name | Electronic Effect | Directing Preference |

|---|---|---|---|

| -SH | Sulfanyl (Mercapto) | Activating | Ortho, Para |

| -COOH | Carboxylic Acid | Deactivating | Meta |

| -NO₂ | Nitro | Deactivating | Meta |

Catalytic Systems Employed in the Preparation of Substituted Aromatic Carboxylic Acids

Modern organic synthesis heavily relies on catalytic systems to construct functionalized aromatic molecules with high efficiency and selectivity. While specific catalysts for the direct synthesis of this compound are not widely reported, numerous catalytic methods are available for the synthesis of its precursors and analogues. ruhr-uni-bochum.de

Transition metals like palladium, copper, rhodium, and nickel are central to many of these transformations. organic-chemistry.org

Palladium Catalysis: Palladium-based catalysts are widely used for carbonylation reactions, where a carbonyl group is introduced to form a carboxylic acid or its derivative. For example, the hydroxycarbonylation of aryl halides provides a direct route to aromatic carboxylic acids. organic-chemistry.org

Copper Catalysis: Copper catalysts are often employed in decarboxylative coupling reactions and in the synthesis of biaryls from arylcarboxylic acid salts. ruhr-uni-bochum.de

Other Metals: Gold and selenium have also been explored as catalysts in the synthesis of carboxylic acids. Gold catalysts can facilitate the addition of carboxylic acids to alkynes, while selenium can catalyze the green oxidation of aldehydes to carboxylic acids using hydrogen peroxide. mdpi.commdpi.com

These catalytic methods offer significant advantages over traditional stoichiometric reactions, including milder reaction conditions, higher functional group tolerance, and reduced waste generation. nih.gov

Table 3: Examples of Catalytic Systems in the Synthesis of Substituted Aromatic Carboxylic Acids

| Catalyst System | Reaction Type | Application |

|---|---|---|

| Pd(OAc)₂ / Ligand | Carbonylation of Aryl Halides/Tosylates | Synthesis of aromatic esters and acids. organic-chemistry.org |

| Nickel / Mn powder | Carboxylation of Aryl Chlorides | Conversion of aryl chlorides to carboxylic acids using CO₂. organic-chemistry.org |

| Copper(I) salts | Carboxylation of Boronic Esters | Synthesis of carboxylic acids from organoboron compounds and CO₂. organic-chemistry.org |

| Rhodium complexes | Decarbonylative Suzuki Coupling | Synthesis of biaryls from aromatic anhydrides and boroxines. ruhr-uni-bochum.de |

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound, a specialized nitro- and thiol-substituted benzoic acid derivative, presents unique challenges due to the presence of multiple reactive functional groups. Optimization of reaction conditions is paramount to maximize yield, minimize side-product formation, and ensure the purity of the final compound. Key strategies for yield enhancement focus on the careful selection of starting materials, reaction parameters, and purification techniques.

Two primary synthetic pathways are considered for the preparation of this compound: the Sandmeyer reaction starting from 2-amino-4-nitrobenzoic acid, and the nucleophilic aromatic substitution (SNAr) of a suitable precursor such as 2-chloro-4-nitrobenzoic acid.

Sandmeyer Reaction Approach

The Sandmeyer reaction offers a versatile method for the introduction of a sulfanyl group onto an aromatic ring via a diazonium salt intermediate. The general principle involves the diazotization of the primary amino group of 2-amino-4-nitrobenzoic acid, followed by the reaction of the resulting diazonium salt with a sulfur-containing nucleophile.

Diazotization Step:

The initial step is the conversion of the amino group of 2-amino-4-nitrobenzoic acid into a diazonium salt. This is typically achieved by treating the starting material with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Key parameters to control during this step include:

Temperature: The reaction is highly exothermic and the resulting diazonium salt is often unstable at higher temperatures. Therefore, maintaining a low temperature, typically between 0 and 5 °C, is crucial to prevent decomposition of the diazonium salt, which would lead to a lower yield of the desired product.

Stoichiometry of Sodium Nitrite: A slight excess of sodium nitrite is often used to ensure complete conversion of the amine, but a large excess should be avoided as it can lead to unwanted side reactions.

Sulfanylation Step:

Following the formation of the diazonium salt, a sulfur nucleophile is introduced to displace the diazonium group and form the desired sulfanyl group. Several reagents can be employed for this purpose, each with its own set of optimal reaction conditions.

Potassium Ethyl Xanthate (KEX): This is a common and effective reagent for introducing a thiol group via a Sandmeyer-type reaction. The reaction of the diazonium salt with KEX forms a xanthate ester intermediate, which can then be hydrolyzed under basic conditions to yield the final thiol.

| Parameter | Condition | Rationale |

| Nucleophile | Potassium Ethyl Xanthate | Forms a stable intermediate, leading to cleaner reactions. |

| Temperature | 50-70 °C | Promotes the decomposition of the diazonium salt and reaction with the xanthate. |

| pH (Hydrolysis) | Alkaline (e.g., NaOH, KOH) | Facilitates the cleavage of the xanthate ester to the thiol. |

| Solvent | Aqueous | The reaction is typically carried out in the aqueous solution from the diazotization step. |

Sodium Hydrosulfide (NaSH) or Sodium Sulfide (Na₂S): These reagents can directly introduce the sulfanyl group. However, they are strong reducing agents and can potentially reduce the nitro group, leading to undesired side products. Careful control of reaction conditions is therefore essential.

| Parameter | Condition | Rationale |

| Nucleophile | Sodium Hydrosulfide | A direct and cost-effective method. |

| Temperature | 0-10 °C | Minimizes side reactions, particularly the reduction of the nitro group. |

| pH | Neutral to slightly acidic | Controls the reactivity of the hydrosulfide and minimizes side reactions. |

| Catalyst | Copper salts (e.g., Cu₂O) | Can facilitate the decomposition of the diazonium salt and improve yield. |

Yield Enhancement Strategies for the Sandmeyer Route:

Slow and controlled addition of sodium nitrite during diazotization to maintain a low temperature.

Use of a slight excess of the sulfur nucleophile to ensure complete reaction of the diazonium salt.

Optimization of the pH during the sulfanylation step to maximize the desired reaction and suppress side reactions.

In situ neutralization of the reaction mixture after sulfanylation, followed by extraction and purification to isolate the product efficiently.

Nucleophilic Aromatic Substitution (SNAr) Approach

Nucleophilic aromatic substitution provides an alternative route to this compound, typically starting from a precursor with a good leaving group at the 2-position, such as 2-chloro-4-nitrobenzoic acid. The presence of the electron-withdrawing nitro group at the para-position strongly activates the ring towards nucleophilic attack at the ortho-position.

The reaction involves the displacement of the chloride ion by a sulfur nucleophile, such as sodium hydrosulfide (NaSH).

| Parameter | Condition | Rationale |

| Substrate | 2-Chloro-4-nitrobenzoic acid | The nitro group activates the ortho-position for nucleophilic attack. |

| Nucleophile | Sodium Hydrosulfide (NaSH) | A strong nucleophile that can effectively displace the chloride. |

| Solvent | Polar aprotic (e.g., DMF, DMSO, NMP) | Solvates the cation of the nucleophile, increasing its reactivity. |

| Temperature | 25-100 °C | The reaction rate is temperature-dependent; optimization is needed to balance reaction speed and side reactions. |

| Base | K₂CO₃, Et₃N (if starting with a thiol) | To deprotonate a thiol nucleophile, generating the more reactive thiolate. |

Yield Enhancement Strategies for the SNAr Route:

Choice of Solvent: The use of polar aprotic solvents is crucial for SNAr reactions as they can significantly enhance the rate of reaction by solvating the metal cation and leaving the nucleophile more "naked" and reactive.

Control of Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition and the formation of side products. The optimal temperature must be determined experimentally.

Stoichiometry of the Nucleophile: Using a slight excess of the sulfur nucleophile can drive the reaction to completion.

Purification: After the reaction, acidification of the reaction mixture will protonate the carboxylate and the thiolate, allowing for the precipitation or extraction of the final product. Purification by recrystallization is often necessary to obtain a high-purity product.

The selection of the most appropriate synthetic methodology and the careful optimization of reaction conditions are critical for the successful and efficient synthesis of this compound. Both the Sandmeyer and SNAr routes offer viable pathways, with the final choice depending on the availability of starting materials, desired scale of the reaction, and the specific purity requirements of the final product.

Chemical Reactivity and Mechanistic Pathways of 4 Nitro 2 Sulfanylbenzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, acyl halide formation, and decarboxylation. The presence of the electron-withdrawing nitro group at the para-position and the sulfanyl (B85325) group at the ortho-position can modulate the reactivity of the carboxyl group.

Esterification, Amidation, and Acyl Halide Formation Mechanisms

Esterification: The conversion of 4-Nitro-2-sulfanylbenzoic acid to its corresponding esters can be achieved through several methods, with the Fischer-Speier esterification being a common approach. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

The mechanism of Fischer esterification proceeds through a series of equilibrium steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst.

The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Amidation: Amide derivatives of this compound can be synthesized by reacting the carboxylic acid with an amine. This transformation typically requires the activation of the carboxylic acid, as the carboxylate anion is a poor electrophile. Common methods for amide bond formation include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive species, such as an acyl halide.

When using a coupling agent like DCC, the mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide and dicyclohexylurea as a byproduct.

Acyl Halide Formation: this compound can be converted to the corresponding acyl halide, a highly reactive derivative, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents effectively replace the hydroxyl group of the carboxylic acid with a halogen.

The mechanism with thionyl chloride involves the following steps:

The carboxylic acid attacks the sulfur atom of thionyl chloride, displacing a chloride ion.

The resulting intermediate collapses, releasing sulfur dioxide and a chloride ion, and forming a protonated acyl chloride.

The chloride ion then deprotonates the acyl chloride to give the final product.

The acyl halide can then be readily used to synthesize esters, amides, and other carboxylic acid derivatives under milder conditions than the parent carboxylic acid.

| Transformation | Reagents | Product |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., DCC) | Amide |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Halide |

Decarboxylation Pathways and Associated Reactivity

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions. For aromatic carboxylic acids, this reaction is generally difficult and requires high temperatures or the presence of a catalyst. The presence of the electron-withdrawing nitro group can influence the ease of decarboxylation.

Another potential pathway for decarboxylation of nitro-substituted aromatic acids could involve the formation of a resonance-stabilized carbanion upon loss of CO₂. The strong electron-withdrawing nitro group would help to stabilize such an intermediate. However, this reaction typically requires harsh conditions.

Reactivity of the Sulfanyl Group (Thiol Chemistry)

The sulfanyl (-SH) group, also known as a thiol or mercapto group, is a versatile functional group that exhibits a rich chemistry. It can undergo oxidation to various higher oxidation states, act as a potent nucleophile in addition and substitution reactions, and participate in "click" chemistry reactions like the thiol-ene reaction.

Oxidation Pathways to Disulfides, Sulfoxides, and Sulfones

The sulfur atom in the sulfanyl group of this compound can exist in various oxidation states. Oxidation of the thiol can lead to the formation of disulfides, sulfoxides, and sulfones, depending on the oxidant and reaction conditions.

Disulfide Formation: Mild oxidizing agents, such as iodine (I₂) or air in the presence of a catalyst, can oxidize the thiol to a disulfide. This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol, with the concomitant loss of two protons and two electrons.

Sulfoxide (B87167) and Sulfone Formation: Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), can further oxidize the sulfur atom. The initial oxidation of the thiol or disulfide can lead to the formation of a sulfenic acid (-SOH), which is often a transient intermediate. Further oxidation can yield a sulfinic acid (-SO₂H) and finally a sulfonic acid (-SO₃H). Alternatively, the thioether resulting from S-alkylation can be oxidized to a sulfoxide (-SO-) and then to a sulfone (-SO₂-). A study on the oxidation of the related compound 5-thio-2-nitrobenzoic acid with biologically relevant oxidants like peroxynitrite and hydrogen peroxide showed the formation of higher oxidation states of sulfur, including the sulfonic acid derivative and a disulfide S-oxide (a thiosulfinate). nih.gov

| Oxidation Product | Oxidizing Agent |

| Disulfide | Mild oxidants (e.g., I₂, air) |

| Sulfoxide | H₂O₂, Peroxy acids (controlled) |

| Sulfone | H₂O₂, Peroxy acids (excess) |

Nucleophilic Additions and Thioether Synthesis Reactions

The sulfanyl group is nucleophilic and can participate in a variety of reactions. The thiolate anion (-S⁻), formed by deprotonation of the thiol, is a particularly strong nucleophile.

Thioether Synthesis: this compound can react with alkyl halides or other electrophiles to form thioethers (sulfides). This reaction, known as S-alkylation, is a classic example of nucleophilic substitution where the thiolate anion acts as the nucleophile. The reaction proceeds via an Sₙ2 mechanism, where the thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

The general reactivity of thiols as nucleophiles is well-established, and this principle can be applied to the synthesis of a wide range of thioether derivatives of this compound.

Thiol-Ene and Related Click Chemistry Applications

The thiol-ene reaction is a powerful and versatile transformation that falls under the umbrella of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions. wikipedia.org This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene) to form a thioether.

The thiol-ene reaction can be initiated by either radical initiators (e.g., AIBN) or by UV light (photochemical initiation). nih.govunito.it The radical-initiated mechanism proceeds via a chain reaction:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol.

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. This addition typically occurs in an anti-Markovnikov fashion.

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which can continue the chain.

The sulfanyl group of this compound is expected to readily participate in thiol-ene reactions, providing a highly efficient method for the functionalization of this molecule and for its incorporation into larger structures or onto surfaces. This reaction is particularly attractive for applications in materials science and bioconjugation due to its robustness and orthogonality to many other functional groups.

Nitro Group Transformations and Aromatic Ring Reactivity

The reactivity of this compound is significantly influenced by the interplay of its three functional groups: the nitro group (-NO₂), the sulfanyl group (-SH), and the carboxylic acid group (-COOH). The nitro group, in particular, plays a central role in defining the molecule's chemical behavior, both through its own transformations and its electronic influence on the aromatic ring.

Selective Reduction of the Nitro Group to Amine Functionality

The conversion of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For a multifunctional compound like this compound, the key challenge is to achieve this reduction with high chemoselectivity, leaving the carboxylic acid and sulfanyl groups unaffected. A variety of reagents and catalytic systems have been developed for the selective reduction of nitroarenes in the presence of other reducible functional groups. niscpr.res.inwikipedia.org

Several effective methods are applicable for this transformation:

Metal-Based Reagents: The use of stannous chloride (SnCl₂·2H₂O) in an alcohol solvent, such as ethanol, is a classic and reliable method for reducing aromatic nitro compounds without affecting acid-sensitive groups like carboxylic acids or other reducible moieties such as nitriles and esters. stackexchange.com Similarly, iron powder in an acidic medium is a widely used, cost-effective industrial method for this conversion. wikipedia.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts like palladium-on-carbon (Pd/C) or platinum(IV) oxide are highly effective. wikipedia.org The conditions can be tuned to ensure the selective reduction of the nitro group.

Transfer Hydrogenation: Reagents like hydrazine (B178648), often in combination with a catalyst, can serve as a source of hydrogen. For instance, hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature in compounds that also contain carboxylic acid groups. niscpr.res.in Iron(III) chloride hexahydrate (FeCl₃∙6H₂O) activated by hydrazine monohydrate in water is another efficient system. researchgate.net

Rhodium Complexes: Specific organometallic complexes, such as cis-Rh(CO)₂(amine)₂, have demonstrated high chemo-selectivity in the catalytic reduction of the aromatic nitro group in 4-nitrobenzoic acid, leaving the carboxylic group intact. researchgate.net

The choice of method often depends on the desired reaction conditions, scale, and tolerance of other functional groups.

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| SnCl₂·2H₂O | Absolute Ethanol, 70 °C | Highly selective for the nitro group; does not affect ester, cyano, or carboxylic acid groups. | stackexchange.com |

| Fe / Acidic Medium | Acid (e.g., HCl or Acetic Acid) | Common industrial method, generally selective for nitro groups. | wikipedia.org |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, pressure, various solvents | Effective, but conditions must be controlled to avoid reduction of other groups. | wikipedia.org |

| Hydrazine Glyoxylate / Zn or Mg | Room Temperature, 2 hours | Effective for aromatic nitro compounds containing carboxylic acids and phenols. | niscpr.res.in |

| cis-Rh(CO)₂(amine)₂ / CO | 100 °C, P(CO) = 0.9 atm | High chemo-selectivity for the nitro group over the carboxylic group in 4-nitrobenzoic acid. | researchgate.net |

Influence of the Nitro Group on Aromatic Substitution Patterns

The nitro group exerts a powerful electronic influence on the aromatic ring, significantly affecting the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The nitrogen atom in the -NO₂ group bears a formal positive charge, making it strongly electron-withdrawing through both inductive and resonance effects. youtube.com

This electron-withdrawing nature has two primary consequences:

Deactivation: The nitro group pulls electron density out of the benzene (B151609) ring, making the ring less nucleophilic and therefore less reactive towards incoming electrophiles. youtube.comsurendranatheveningcollege.com This deactivating effect means that harsher reaction conditions are typically required for electrophilic substitution compared to unsubstituted benzene. surendranatheveningcollege.comyoutube.com

Meta-Direction: Through resonance, the nitro group withdraws electron density most effectively from the ortho and para positions, creating partial positive charges at these carbons. youtube.com An incoming electrophile, which is itself electron-deficient, will preferentially attack the positions of highest electron density. Consequently, the meta position becomes the least deactivated and is the primary site of electrophilic attack. The nitro group is therefore classified as a meta-director. youtube.compearson.com

In the case of this compound, the directing influence on further substitution is a composite of the effects of all three substituents:

-NO₂ group (at C4): A strongly deactivating meta-director, directing to C3 and C5.

-COOH group (at C1): A deactivating meta-director, directing to C3 and C5.

-SH group (at C2): An activating ortho, para-director, directing to C3, C5 (para), and C6 (ortho).

All three groups direct an incoming electrophile to the C3 and C5 positions. The sulfanyl group is an activating group and will compete with the strong deactivating effects of the nitro and carboxyl groups. While the ring as a whole is significantly deactivated, any successful electrophilic substitution is strongly favored to occur at the C3 or C5 positions, which are synergistically favored by all three existing functional groups. The ring is also activated toward nucleophilic aromatic substitution, particularly at the positions ortho and para to the strongly electron-withdrawing nitro group (C1 and C3). surendranatheveningcollege.com

Intramolecular Interactions and Their Influence on Conformational Dynamics and Reactivity

The specific arrangement of the sulfanyl, carboxylic acid, and nitro groups on the benzene ring of this compound allows for significant intramolecular interactions. These non-covalent interactions, primarily hydrogen bonds, can play a crucial role in determining the molecule's preferred conformation, which in turn affects its physical properties and chemical reactivity.

Based on studies of structurally similar molecules like 2-nitrobenzoic acid, it is highly probable that intramolecular hydrogen bonds form. nih.gov Potential interactions within this compound include:

Carboxyl-Sulfanyl Interaction: A hydrogen bond can form between the acidic proton of the carboxylic acid group (-COOH) and the lone pair electrons of the sulfur atom in the ortho-positioned sulfanyl group (-SH).

Sulfanyl-Nitro Interaction: A weaker hydrogen bond may also occur between the proton of the sulfanyl group and one of the oxygen atoms of the nitro group.

These intramolecular hydrogen bonds would create a pseudo-cyclic structure, significantly restricting the rotational freedom of the -COOH and -SH groups. This conformational rigidity can have several consequences:

Altered Acidity: The involvement of the carboxylic proton in a hydrogen bond could affect its pKa value compared to a similar compound where such an interaction is not possible.

Modified Reactivity: By locking the functional groups into a specific orientation, intramolecular hydrogen bonding can influence their accessibility to external reagents, thereby modulating their reactivity. For instance, the nucleophilicity of the sulfur atom might be altered if its lone pairs are involved in hydrogen bonding.

Kinetic and Mechanistic Studies of Key Chemical Transformations

While specific kinetic studies for this compound are not widely available, valuable mechanistic insights can be drawn from research on closely related compounds, such as 4-nitrobenzoic acid.

A kinetic study on the selective reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using a rhodium catalyst (cis-Rh(CO)₂(amine)₂) under a carbon monoxide atmosphere provides a detailed example of such an analysis. researchgate.net The key findings from this study include:

Reaction Order: The rate of formation of 4-aminobenzoic acid showed a first-order dependence on the concentration of 4-nitrobenzoic acid. researchgate.net

Pressure Dependence: The reaction rate exhibited a non-linear dependence on the pressure of the reducing gas, carbon monoxide. researchgate.net

Temperature Effects: The study revealed a segmented Arrhenius plot, suggesting a change in the rate-determining step or mechanism at different temperatures. researchgate.net

Furthermore, mechanistic studies on reactions involving sulfanyl groups, such as copper-catalyzed intramolecular S-arylation, indicate that the pathway can be complex, sometimes involving a competition between a nucleophilic aromatic substitution (SₙAr) and a copper-catalyzed transformation. rsc.org This highlights the potential for multiple mechanistic pathways in reactions involving the sulfanyl moiety of this compound.

Design, Synthesis, and Chemical Modification of 4 Nitro 2 Sulfanylbenzoic Acid Derivatives

Systematic Derivatization at the Carboxylic Acid Position for Functional Group Introduction

The carboxylic acid group of 4-Nitro-2-sulfanylbenzoic acid is a prime site for derivatization to introduce a variety of functional groups, primarily through esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating new C-O and C-N bonds, respectively. researchgate.net

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. Traditional Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, is a common approach. More modern and milder methods utilize activating agents to facilitate the reaction. For instance, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) can activate the carboxylic acid for reaction with an alcohol. The choice of alcohol allows for the introduction of a wide range of alkyl and aryl groups, thereby modifying the steric and electronic properties of the molecule.

Amidation: The formation of amides from the carboxylic acid group is another crucial transformation. lookchemmall.comgoogle.com This is often accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine. researchgate.net Alternatively, coupling agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the direct amidation of carboxylic acids with amines under mild conditions. lookchemmall.com This method offers a chemoselective route to a diverse range of amides. lookchemmall.com The selection of the amine component is vast, encompassing primary and secondary amines, as well as amino acids, which opens the door to synthesizing peptide-like structures. mdpi.com

A summary of common derivatization reactions at the carboxylic acid position is presented below:

| Reaction Type | Reagents | Functional Group Introduced |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Esterification | Alcohol, DCC, DMAP | Ester (-COOR) |

| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine (RNH₂) | Amide (-CONHR) |

| Amidation | Amine, Coupling Agent (e.g., HATU) | Amide (-CONHR) |

Strategies for Functionalization of the Sulfanyl (B85325) Group: Conjugation and Polymerization Approaches

The sulfanyl (thiol) group in this compound is a nucleophilic center that can participate in a variety of reactions, making it a key handle for conjugation and polymerization.

Conjugation: The thiol group is readily alkylated or arylated to form thioethers. This can be achieved through nucleophilic substitution reactions with alkyl halides or activated aryl halides. For example, the reaction of a mercaptobenzoic acid with benzyl (B1604629) chloride can lead to S-benzylation. rsc.org The reactivity of the sulfanyl group is influenced by the electronic properties of the aromatic ring; electron-withdrawing groups, such as the nitro group in the para position, increase the acidity of the thiol, facilitating the formation of the thiolate anion, which is a potent nucleophile. rsc.org This enhanced nucleophilicity allows for efficient conjugation to various molecular scaffolds. Thiol-ene "click" chemistry also presents a highly efficient and selective method for conjugating the sulfanyl group to molecules containing a double bond.

Polymerization: The bifunctional nature of this compound derivatives, possessing both a reactive sulfanyl group and another functional handle (often the carboxylic acid or a derivative thereof), allows them to be used as monomers in polymerization reactions. For instance, polymers can be synthesized by incorporating chromophores like diketopyrrolopyrrole (DPP) into the main chain. beilstein-journals.org The properties of the resulting conjugated polymers can be tuned by the choice of co-monomers and the polymerization method, such as Suzuki, Heck, or Stille coupling reactions. beilstein-journals.org These materials often exhibit interesting optical and electronic properties with potential applications in organic electronics. beilstein-journals.org

Diverse Transformations of the Nitro Group for Varied Chemical Building Blocks

The nitro group is a strong electron-withdrawing group that plays a significant role in the reactivity of the aromatic ring and can be transformed into a variety of other functional groups, making it a valuable precursor for diverse chemical building blocks. numberanalytics.comnih.govtcichemicals.com

The most common and synthetically useful transformation of an aromatic nitro group is its reduction to an amino group (-NH₂). masterorganicchemistry.com This conversion dramatically alters the electronic nature of the substituent from strongly deactivating to strongly activating. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, offering different levels of selectivity. masterorganicchemistry.comwikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas is a widely used and efficient method. numberanalytics.comwikipedia.org

Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic method for this reduction. masterorganicchemistry.commasterorganicchemistry.com

Other Reducing Agents: Reagents like sodium hydrosulfite, tin(II) chloride, and hydrazine (B178648) in the presence of a catalyst can also effect the reduction of the nitro group. wikipedia.orgresearchgate.net Selective reduction of a nitro group in the presence of other reducible functional groups can often be achieved by careful choice of the reducing agent and reaction conditions. researchgate.net

The resulting amino group can then serve as a key intermediate for further synthetic transformations, including:

Diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN).

Acylation to form amides.

Alkylation to form secondary or tertiary amines.

Partial reduction of the nitro group can also lead to other valuable functional groups, such as hydroxylamines or azo compounds, further expanding the synthetic utility of the nitro group. wikipedia.org

The transformation of the nitro group is a cornerstone in the synthesis of pharmaceuticals, dyes, and other fine chemicals, highlighting the importance of this compound as a versatile starting material. numberanalytics.comnih.gov

Structure-Reactivity Relationships in Substituted 2-Sulfanylbenzoic Acids

The chemical reactivity of substituted 2-sulfanylbenzoic acids is governed by a complex interplay of electronic and steric effects exerted by the various substituents on the aromatic ring. iupac.orghome.blog These effects influence the acidity of the carboxylic acid and sulfanyl groups, as well as the susceptibility of the molecule to various chemical transformations.

Electronic Effects: The electronic nature of the substituents significantly impacts the reactivity of the functional groups. home.blog

Electron-withdrawing groups , such as the nitro group (-NO₂) at the 4-position, increase the acidity of both the carboxylic acid and the sulfanyl group. rsc.org This is due to the stabilization of the corresponding conjugate bases (carboxylate and thiolate anions) through inductive and resonance effects. The increased acidity of the sulfanyl group enhances its nucleophilicity in its deprotonated form. rsc.org

Electron-donating groups , in contrast, would decrease the acidity of these functional groups.

The position of the substituent on the aromatic ring is also critical. For instance, the electronic effect of a substituent at the para-position is generally more pronounced on the carboxylic acid and sulfanyl groups compared to a substituent at the meta-position due to the direct resonance interaction. rsc.org

Steric Effects: The steric hindrance created by substituents, particularly those ortho to the reactive centers, can significantly influence reaction rates and outcomes. iupac.orgnih.gov

For the carboxylic acid group at the 2-position, a bulky substituent at the 3- or 6-position could hinder its reaction with other molecules.

Similarly, the reactivity of the sulfanyl group at the 2-position can be affected by the steric bulk of the adjacent carboxylic acid group. rsc.org However, studies have shown that reactions like S-benzylation can still proceed in good yields despite the ortho-carboxyl group. rsc.org

The "ortho effect" is a well-known phenomenon where 2-substituted benzoic acids often exhibit different acidity compared to their 3- and 4-substituted isomers, which cannot be explained by electronic effects alone. researchgate.net This is often attributed to a combination of steric and electronic factors, including potential intramolecular hydrogen bonding. researchgate.net

The interplay of these electronic and steric factors can be quantitatively assessed using tools like Hammett-type correlations, which relate reaction rates and equilibria to substituent constants. acs.org Understanding these structure-reactivity relationships is crucial for predicting the chemical behavior of substituted 2-sulfanylbenzoic acids and for designing synthetic routes to desired derivatives.

Development of Prodrug Analogues Through Chemical Modification of this compound

The concept of a prodrug involves the chemical modification of a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties. researchgate.netrsc.orgfrontiersin.org The resulting prodrug is inactive and is converted to the active parent drug in the body through enzymatic or chemical transformations. researchgate.netijarsct.co.in The functional groups present in this compound make it a suitable scaffold for the design of prodrugs.

Masking Polar Groups: The carboxylic acid and sulfanyl groups are polar, which can sometimes limit a drug's ability to cross cell membranes. These groups can be masked with more lipophilic moieties to enhance absorption and distribution. ewadirect.com

Esterification of the carboxylic acid is a common prodrug strategy to increase lipophilicity. frontiersin.org The resulting ester can be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.

The sulfanyl group can also be modified, for example, by forming a thioester or a disulfide bond, which can be cleaved under physiological conditions to regenerate the free thiol.

Targeted Activation: The nitro group offers a unique opportunity for developing prodrugs that are activated under specific physiological conditions.

Reductive Activation: The reduction of a nitro group to an amine is a key activation pathway. ijarsct.co.in This is particularly relevant in hypoxic (low oxygen) environments, such as those found in solid tumors. ijarsct.co.in Enzymes present in these environments can selectively reduce the nitro group, leading to the release of an active drug specifically at the tumor site, thereby reducing systemic toxicity. ijarsct.co.in

The design of prodrugs based on the this compound scaffold involves a careful selection of the modifying group to achieve the desired properties, such as improved solubility, enhanced permeability, and targeted drug release. mdpi.comnih.gov For example, amino acid esters can be used to target specific amino acid transporters. mdpi.com The stability of the prodrug in various physiological environments, such as different pH values and in the presence of metabolic enzymes, is a critical factor in its design and development. nih.gov

Coordination Chemistry and Metal Complexation of 4 Nitro 2 Sulfanylbenzoic Acid

Ligand Design Principles: Hard-Soft Acid-Base (HSAB) Theory in Metal-Sulfanyl-Carboxylate Interactions

The Hard-Soft Acid-Base (HSAB) theory is a fundamental concept for rationalizing and predicting the stability of coordination complexes. wikipedia.org This principle posits that hard acids preferentially bind to hard bases, and soft acids favor soft bases. wikipedia.orgyoutube.com Hard acids and bases are characterized by their small size, high charge state, and low polarizability, leading to more ionic interactions. wikipedia.orgyoutube.com Conversely, soft acids and bases are larger, have lower charge states, and are more polarizable, resulting in more covalent bonding. wikipedia.orgyoutube.com

In the context of 4-nitro-2-sulfanylbenzoic acid, the ligand presents multiple donor sites with distinct hard-soft characteristics:

Carboxylate Group (COO⁻): The oxygen atoms of the carboxylate group are considered hard bases due to their high electronegativity and localized charge. They are expected to form strong interactions with hard metal ions such as Fe(III), Cr(III), and Co(III).

Sulfanyl (B85325) Group (-SH): The sulfur atom of the sulfanyl group is a classic soft base, characterized by its larger size and greater polarizability compared to oxygen. youtube.com This makes it a prime candidate for coordinating with soft metal ions like Ag(I), Hg(II), and Pd(II).

Nitro Group (-NO₂): The oxygen atoms of the nitro group can also act as potential coordination sites. While generally considered borderline to hard bases, their involvement in coordination is less common compared to the carboxylate and sulfanyl groups. mdpi.com

The HSAB principle guides the selective binding of metal ions to these different functional groups. For instance, a hard metal ion will preferentially coordinate to the hard carboxylate end of the ligand, while a soft metal ion will favor the soft sulfur atom. This differential affinity allows for the design of specific metal-ligand interactions and the construction of predictable coordination architectures. The interplay of these hard and soft centers within the same ligand provides a versatile platform for creating complex and functional materials.

Synthesis and Self-Assembly of Metal Complexes Utilizing this compound as a Ligand

The synthesis of metal complexes with this compound often employs methods that facilitate the self-assembly of the ligand and metal ions into well-defined structures. mdpi.combeilstein-journals.org Common synthetic strategies include solution-based methods, hydrothermal or solvothermal techniques, and slow evaporation. mdpi.com

Solution-Based Synthesis: This typically involves mixing a salt of the desired metal with a solution of this compound in a suitable solvent. The choice of solvent is crucial as it can influence the solubility of the reactants and the final structure of the complex. bumipublikasinusantara.id The reaction is often carried out under mild conditions, allowing for the controlled formation of the coordination complex.

Hydrothermal and Solvothermal Synthesis: These methods are particularly useful for growing single crystals of coordination polymers. mdpi.com The reaction is carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at elevated temperatures and pressures. mdpi.com These conditions can promote the formation of more thermodynamically stable and crystalline products.

Self-Assembly: The formation of these complexes is a prime example of molecular self-assembly, where the final structure is dictated by the intrinsic properties of the ligand and the metal ion, including their coordination preferences as described by the HSAB theory. mdpi.combeilstein-journals.org The multidentate and multifunctional nature of this compound allows for the formation of intricate one-, two-, or three-dimensional networks through a combination of coordination bonds and intermolecular interactions like hydrogen bonding and π-π stacking. analis.com.my

Investigation of Coordination Modes and Ligand Denticity (e.g., via carboxylate, thiol, nitro groups)

This compound can exhibit a variety of coordination modes and denticities, which refer to the number of donor atoms in the ligand that bind to the central metal ion. libretexts.orgfiveable.me The specific mode of coordination depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter ions.

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. This can occur via one of the carboxylate oxygens or the sulfanyl sulfur.

Bidentate Coordination: The ligand can coordinate to a metal ion through two donor atoms. Common bidentate modes include:

Chelating: The carboxylate and sulfanyl groups can bind to the same metal center, forming a stable chelate ring.

Bridging: The ligand can bridge two different metal centers. This can happen through the carboxylate group (syn-syn, syn-anti, or anti-anti bridging) or by having the carboxylate and sulfanyl groups bind to different metal ions.

Tridentate and Higher Denticity: In some cases, the nitro group can also participate in coordination, leading to a higher denticity. mdpi.com This is less common, especially with 3d transition metals, but can be observed with certain metal ions. mdpi.com

The versatility in coordination modes allows for the construction of diverse structural motifs, from simple mononuclear complexes to intricate coordination polymers. researchgate.netrsc.org The study of these coordination modes is essential for understanding the structure-property relationships of the resulting metal complexes.

Spectroscopic and Diffraction Methodologies for Structural Elucidation of Metal-4-Nitro-2-sulfanylbenzoic acid Complexes

A combination of spectroscopic and diffraction techniques is employed to fully characterize the structure of metal complexes of this compound. nih.govresearchgate.net

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the functional groups. Shifts in the vibrational frequencies of the C=O (carboxylate), S-H (thiol), and N-O (nitro) bonds upon complexation can confirm their involvement in binding to the metal center. |

| UV-Visible (UV-Vis) Spectroscopy | Used to study the electronic transitions within the complex. Changes in the absorption spectra compared to the free ligand can indicate the formation of a metal-ligand bond and provide insights into the coordination environment of the metal ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can be used to study the structure of diamagnetic complexes in solution. Chemical shift changes upon coordination can help to identify the binding sites of the ligand. |

| Single-Crystal X-ray Diffraction | This is the most definitive method for determining the three-dimensional structure of crystalline complexes. nih.gov It provides precise information on bond lengths, bond angles, coordination geometry, and the overall crystal packing, including the formation of supramolecular architectures. |

| Powder X-ray Diffraction (PXRD) | Used to identify the crystalline phases of the bulk material and to confirm the purity of the synthesized complex. |

These techniques, often used in conjunction, provide a comprehensive understanding of the molecular and supramolecular structure of the metal complexes.

Catalytic Activity and Role of Metal Complexes in Organic Transformations

Metal complexes derived from ligands similar to this compound have shown potential as catalysts in various organic transformations. rsc.orgresearchgate.netnih.gov The catalytic activity often arises from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction.

The presence of both hard and soft donor sites in this compound could allow for the design of catalysts with unique selectivities. For example, a complex might utilize the soft sulfur donor to interact with a soft substrate while the hard carboxylate end could be involved in another aspect of the catalytic cycle. While specific catalytic applications for complexes of this compound are not extensively documented in the provided search results, related systems suggest potential in areas such as:

Oxidation Reactions: Metal complexes are well-known to catalyze oxidation reactions. rsc.org For instance, transition metal complexes have been shown to be active in the aerobic oxidation of thiols to disulfides. rsc.org

C-C Coupling Reactions: Palladium complexes, which would favorably bind to the soft sulfur atom of the ligand, are widely used in cross-coupling reactions.

Reduction Reactions: Metal nanoparticles stabilized by ligands can be effective catalysts for reduction reactions, such as the reduction of nitroarenes. nih.gov

Further research is needed to explore the full catalytic potential of metal complexes specifically derived from this compound.

Exploration of Supramolecular Architectures and Coordination Polymers

A key feature of the coordination chemistry of this compound is its propensity to form extended supramolecular structures and coordination polymers. analis.com.mymdpi.comencyclopedia.pub These are multi-dimensional networks where metal ions (nodes) are linked by the organic ligand (linkers).

The formation of these architectures is driven by:

Coordination Bonds: The primary interactions that build the framework of the polymer. The varied coordination modes of the ligand allow for the formation of 1D chains, 2D layers, and 3D frameworks. encyclopedia.pub

Hydrogen Bonding: The carboxylic acid and sulfanyl groups can act as hydrogen bond donors, while the oxygen atoms of the carboxylate and nitro groups can act as acceptors. These interactions play a crucial role in linking individual polymer chains or layers into higher-dimensional structures.

The resulting coordination polymers can exhibit interesting properties, such as porosity, which could be exploited for applications in gas storage, separation, or heterogeneous catalysis. The specific architecture and properties of the polymer can be tuned by varying the metal ion, the ligand-to-metal ratio, and the reaction conditions.

Advanced Computational and Theoretical Investigations of 4 Nitro 2 Sulfanylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Nitro-2-sulfanylbenzoic acid, these calculations reveal the distribution of electrons and the nature of its chemical bonds, which are governed by the interplay of its functional groups. Molecular Orbital (MO) theory, a cornerstone of these calculations, describes the formation of molecular orbitals from the linear combination of atomic orbitals (LCAO). scribd.comlibretexts.org This approach provides a detailed picture of bonding (σ, π) and antibonding (σ, π) orbitals, as well as non-bonding orbitals associated with heteroatoms.

The electronic structure of this compound is heavily influenced by the electronic effects of its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, pulling electron density from the aromatic ring through both inductive and resonance effects. Conversely, the sulfanyl (B85325) group (-SH) and the carboxylic acid group (-COOH) have more complex roles. The sulfur atom can donate electron density to the ring via resonance, while the carboxylic acid group is generally withdrawing.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net In this compound, the HOMO is expected to have significant contributions from the sulfanyl group and the π-system of the benzene (B151609) ring, while the LUMO is anticipated to be localized primarily on the nitro group and the aromatic ring, reflecting its electron-accepting nature. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.85 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -2.54 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.31 eV | The energy difference between HOMO and LUMO, a measure of chemical reactivity and stability. researchgate.net |

Note: The values presented in this table are hypothetical and representative of what would be expected from quantum chemical calculations.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for studying the reactivity of organic molecules. mdpi.comiisc.ac.innih.gov DFT methods calculate the electronic energy of a system based on its electron density, offering a balance between accuracy and computational cost. For this compound, DFT can be used to compute a variety of reactivity descriptors that predict how the molecule will behave in chemical reactions.

Global reactivity descriptors, such as electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω), provide a general overview of the molecule's reactivity. mdpi.com For instance, the high electrophilicity index expected for this molecule, due to the potent nitro group, suggests it will be susceptible to nucleophilic attack.

Local reactivity descriptors, like Fukui functions or Parr functions, identify the specific atoms or regions within the molecule that are most likely to participate in a reaction. mdpi.com For this compound, these calculations would likely pinpoint the carbon atoms of the benzene ring ortho and para to the nitro group as primary sites for nucleophilic attack. The sulfur atom of the sulfanyl group would be identified as a potential site for electrophilic attack or oxidation. DFT can also be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products to determine the kinetic and thermodynamic feasibility of a proposed reaction mechanism. researchgate.netresearchgate.net

Table 2: DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.695 eV | Measures the "escaping tendency" of electrons; a higher value indicates greater reactivity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.155 eV | Measures resistance to change in electron distribution; a smaller value indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | 5.11 eV | Quantifies the ability of the molecule to accept electrons; a high value indicates a strong electrophile. |

| Nucleophilicity Index (N) | E_HOMO(Nu) - E_HOMO(TCE) | 2.15 eV | Measures the ability to donate electrons (referenced against tetracyanoethylene (B109619) - TCE). |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations.

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, such as those obtained from infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. By calculating vibrational frequencies and magnetic shielding constants, these methods can generate theoretical spectra that aid in the identification and structural elucidation of compounds like this compound.

Conformational analysis is another critical area of computational investigation, particularly for flexible molecules. chemrxiv.orgethz.ch this compound has rotational freedom around the C-S and C-C bonds connecting the sulfanyl and carboxylic acid groups to the benzene ring. Computational scans of these rotational barriers can identify the most stable, low-energy conformations of the molecule. This is crucial as the molecular conformation can significantly impact its reactivity and intermolecular interactions. For example, the orientation of the carboxylic acid group relative to the sulfanyl group can determine the potential for intramolecular hydrogen bonding.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group | Predicted Wavenumber/Shift | Description |

|---|---|---|---|

| IR Spectroscopy | O-H (Carboxylic Acid) | ~3000-3300 cm⁻¹ (broad) | Stretching vibration, often broad due to hydrogen bonding. |

| IR Spectroscopy | C=O (Carboxylic Acid) | ~1700-1725 cm⁻¹ | Carbonyl stretch, a strong and characteristic absorption. |

| IR Spectroscopy | NO₂ (Nitro Group) | ~1520-1560 cm⁻¹ (asymmetric) | Asymmetric stretching vibration of the nitro group. |

| IR Spectroscopy | NO₂ (Nitro Group) | ~1340-1380 cm⁻¹ (symmetric) | Symmetric stretching vibration of the nitro group. |

| IR Spectroscopy | S-H (Sulfanyl Group) | ~2550-2600 cm⁻¹ (weak) | Thiol stretching, typically a weak band. |

| ¹H NMR | Aromatic Protons | δ 7.5-8.5 ppm | Chemical shifts influenced by the electronic effects of the substituents. |

| ¹³C NMR | Carboxylic Carbon | δ ~170 ppm | Characteristic shift for a carboxylic acid carbon. |

Note: These are predicted values based on typical ranges for the given functional groups and are subject to the specific electronic environment of the molecule.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations often model molecules in the gas phase (in vacuum), their behavior in solution can be dramatically different. d-nb.info Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, explicitly accounting for interactions with solvent molecules and other surrounding species. nih.govmdpi.com

For this compound, MD simulations can model how the molecule orients itself in different solvents (e.g., polar protic, polar aprotic, nonpolar). These simulations provide detailed information on the formation and dynamics of intermolecular hydrogen bonds between the carboxylic acid and sulfanyl groups of the molecule and solvent molecules. science.gov The simulations can also reveal the structure of the solvent shell around the molecule, showing, for example, how water molecules might arrange themselves around the polar nitro group and the hydrogen-bonding sites. nih.gov Understanding these intermolecular forces is critical for predicting solubility, crystal packing, and interactions with biological targets. mdpi.com

Table 4: Potential Intermolecular Interactions of this compound in a Protic Solvent (e.g., Water)

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bond Donor | -COOH, -SH | The acidic protons on the carboxylic acid and sulfanyl groups can form hydrogen bonds with water molecules. |

| Hydrogen Bond Acceptor | C=O, -OH (of COOH), -NO₂ | The oxygen atoms of the carbonyl, hydroxyl, and nitro groups can accept hydrogen bonds from water. |

| Dipole-Dipole Interactions | -NO₂ group | The highly polar nitro group will have strong dipole-dipole interactions with polar solvent molecules. |

| π-Stacking | Aromatic Ring | The benzene ring can engage in π-π stacking interactions with other aromatic molecules in solution. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govresearchgate.netmdpi.com These models are instrumental in rational drug design and materials science, as they allow for the prediction of a compound's activity or properties without the need for synthesis and testing. qsartoolbox.org

To build a QSAR model for a series of derivatives of this compound, one would first compute a wide range of molecular descriptors for each compound. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. A mathematical equation is then derived that links these descriptors to an experimentally measured activity (e.g., enzyme inhibition, antibacterial potency). nih.gov

For example, a hypothetical QSAR study on the antibacterial activity of this compound analogues might reveal that activity is positively correlated with the hydrophobicity of substituents and the partial positive charge on the sulfur atom, while being negatively correlated with the LUMO energy. Such a model provides a blueprint for designing new, more potent analogues by suggesting specific structural modifications.

Table 5: Example of a Hypothetical QSAR Equation for Antibacterial Activity

| Equation | Descriptors |

|---|

Note: This equation is purely illustrative of a typical QSAR model format and does not represent real experimental data.

Applications in Organic Synthesis and Functional Material Design

4-Nitro-2-sulfanylbenzoic acid as a Versatile Building Block for Heterocyclic Synthesis

The structure of this compound is well-suited for the construction of heterocyclic ring systems, which are core components of many pharmaceuticals and functional organic materials. The presence of the nucleophilic thiol group and the electrophilic aromatic ring, activated by the electron-withdrawing nitro group, facilitates cyclization reactions.

While direct examples of its use are specialized, the reactivity of its core structure can be inferred from related syntheses. For instance, the reaction of 2-mercaptobenzoic acid with 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a key step in forming a tetrahydroquino[7,8-b]benzothiazepine derivative. rsc.org This process involves a nucleophilic aromatic substitution followed by a lactamization to build the fused thiazepine ring. rsc.org Given that this compound contains both the nucleophilic thiol and an activated ring, it holds potential for similar intramolecular or intermolecular cyclizations to form benzothiazine or thiazepine structures.

Furthermore, research has shown that related building blocks, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, are effective starting materials for the solid-phase synthesis of various fused nitrogenous heterocycles, including benzimidazoles, quinoxalinones, and benzodiazepinediones. This demonstrates the utility of the substituted nitrobenzoic acid framework in generating diverse heterocyclic scaffolds. The thiol group in this compound offers an additional reactive site for constructing sulfur-containing heterocycles.

Table 1: Potential Heterocyclic Systems from this compound and Related Precursors This table is illustrative and based on known reactions of analogous compounds.

| Precursor(s) | Reaction Type | Potential Heterocyclic Product | Reference for Analogy |

|---|---|---|---|

| 7-chloro-8-nitro-quinoline + 2-mercaptobenzoic acid | Nucleophilic Aromatic Substitution, Reduction, Lactamization | Quino[7,8-b]benzothiazepine | rsc.org |

| Schiff Base + 2-mercaptobenzoic acid | Cyclocondensation | Thiazin-4-one | |

| This compound | Intramolecular Cyclization (Hypothetical) | Benzothiazine derivative | N/A |

| This compound + Diamine | Condensation, Cyclization (Hypothetical) | Benzothiazepine derivative | N/A |

Role in the Development of Novel Reagents and Catalysts for Chemical Reactions

The functional groups on this compound provide opportunities for its use in developing new chemical reagents and catalytic systems. The thiol (-SH) and carboxylic acid (-COOH) groups can act as bidentate or monodentate ligands, binding to metal centers to form catalysts for various organic transformations. The specific electronic properties imparted by the nitro group can modulate the stability and reactivity of such metal complexes.

In a related application, 3-Nitro-4-sulfanylbenzoic acid has been used as a reagent to functionalize chitosan (B1678972). The process involved amidizing the chitosan with the acid, followed by the reduction of the nitro group to an amine. This created a functional polymer capable of acting as an ion-imprinted sorbent for the selective removal of heavy metal ions like lead(II). This demonstrates the compound's utility as a reagent for imparting specific functionalities onto other materials.

Similarly, the related compound 4-amino-2-mercaptobenzoic acid is known to act as a ligand for the thiol group of cysteine and can bind to histidine residues in proteins. This capacity for molecular recognition and binding highlights the potential of the core aminomercaptobenzoic acid structure, accessible from this compound via reduction, to be used in designing targeted reagents or as a component of biomimetic catalysts.

Utilization in Polymer Science and Functional Material Development (e.g., surface modification)

A significant application of this compound is in the field of functional materials, particularly in the surface modification of nanoparticles. The thiol group has a strong affinity for noble metal surfaces, such as gold and silver, allowing it to act as an anchor for forming self-assembled monolayers (SAMs).

Detailed research shows that 4-nitro-2-mercaptobenzoic acid is used as a Raman reporter molecule in the design of advanced nanotags for immunoassays based on Surface-Enhanced Raman Scattering (SERS). In this application, the compound is adsorbed onto the surface of gold nanoparticles, creating a high surface coverage. These functionalized nanoparticles can then be conjugated to antibodies for the highly sensitive detection of proteins, such as prostate-specific antigen. To enhance the stability of these functional materials, the nanoparticle-reporter assembly is often encapsulated in a silica (B1680970) shell, which prevents the desorption of the Raman reporter and maintains colloidal stability.

The principle of using mercapto-aromatic acids for surface functionalization is well-established. 4-Mercaptobenzoic acid (4-MBA), a closely related compound, is a cornerstone molecule for creating SAMs on metal surfaces, which can be used to tune surface properties like wettability and to act as a platform for further chemical modifications. The presence of the additional nitro group in this compound can further modify the electronic and chemical properties of the functionalized surface.

Table 2: Applications in Functional Material Development

| Application Area | Material | Role of this compound | Key Functional Group(s) | Research Finding | Reference |

|---|---|---|---|---|---|

| SERS Immunoassays | Gold Nanoparticles | Raman Reporter Molecule | Thiol (-SH) | Provides high surface coverage on nanoparticles for sensitive protein detection. | |

| Functional Polymers | Chitosan | Surface Functionalizing Agent (as related isomer) | Carboxylic Acid, Nitro Group | Used to create an ion-imprinted polymer for selective metal ion separation. | |

| Self-Assembled Monolayers (SAMs) | Gold/Silver Surfaces | Monolayer Component (by analogy) | Thiol (-SH) | Forms stable, ordered layers via strong Au-S bonds for surface modification. |

Integration into Multi-component Reaction Systems and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. Cascade processes involve a series of intramolecular or intermolecular reactions that occur sequentially without isolating intermediates. The trifunctional nature of this compound makes it a promising, albeit underexplored, candidate for the design of such processes.

The molecule's three functional groups offer distinct and orthogonal reactivity:

Carboxylic Acid: Can participate in esterifications, amidations, or acid-catalyzed reactions.

Thiol Group: Can act as a nucleophile in Michael additions, thiol-ene reactions, or in the formation of thioethers and disulfides.

Nitro-activated Ring: The aromatic ring is susceptible to nucleophilic aromatic substitution, allowing for the displacement of a suitable leaving group if one were present, or it can be reduced to an amino group, which can then participate in subsequent reactions like imine formation or cyclization.

A hypothetical MCR could involve the reaction of this compound with an unsaturated aldehyde and an amine. This could potentially proceed via a sequence of conjugate addition of the thiol to the aldehyde, followed by condensation of the amine with the carboxylic acid, leading to a complex heterocyclic structure in a single operation. While specific examples involving this compound are not prominent in the literature, its structural features align with the principles of MCR and cascade reaction design.

Applications in Advanced Separation Science and Analytical Methodologies

The unique chemical properties of this compound make it suitable for use in modern analytical techniques and separation science.

Its most notable analytical application is as a Raman reporter in Surface-Enhanced Raman Scattering (SERS). When adsorbed onto plasmonic nanoparticles, it gives a distinct and strong SERS signal, which allows for quantitative detection of target molecules in complex biological samples with extremely high sensitivity, reaching the femtomolar range. This SERS-based method represents a significant advancement in bioanalytical chemistry.

In the area of separation science, the principles demonstrated with related compounds suggest potential applications. For example, a polymer functionalized with 3-Nitro-4-sulfanylbenzoic acid was developed for the selective extraction and separation of heavy metal ions from aqueous solutions. This indicates that materials incorporating this compound could be designed for targeted separation or pre-concentration of specific analytes.